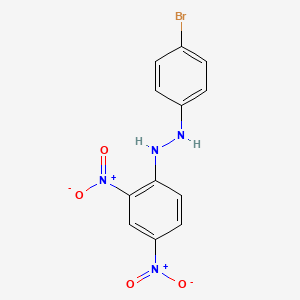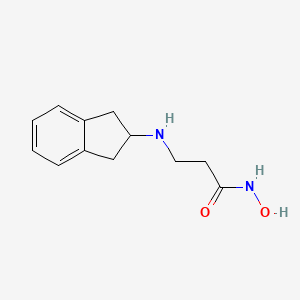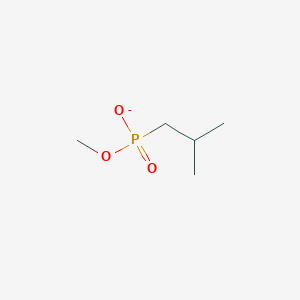
1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of a bromophenyl group and a dinitrophenyl group attached to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of amino derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Tin(II) chloride, iron powder
- Solvents: Ethanol, methanol, acetic acid
Major Products Formed:
- Nitroso derivatives
- Nitro derivatives
- Amino derivatives
- Substituted phenyl derivatives
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the inhibition of specific enzymes or modulation of receptor activity. The presence of the bromophenyl and dinitrophenyl groups contributes to its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.
Comparaison Avec Des Composés Similaires
- 1-(4-Chlorophenyl)-2-(2,4-dinitrophenyl)hydrazine
- 1-(4-Methylphenyl)-2-(2,4-dinitrophenyl)hydrazine
- 1-(4-Nitrophenyl)-2-(2,4-dinitrophenyl)hydrazine
Comparison: 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine is unique due to the presence of the bromine atom in the bromophenyl group, which imparts distinct chemical and physical properties. Compared to its chlorinated, methylated, or nitrated analogs, the brominated compound may exhibit different reactivity, solubility, and biological activity. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets and its overall stability.
Propriétés
Numéro CAS |
896736-82-6 |
|---|---|
Formule moléculaire |
C12H9BrN4O4 |
Poids moléculaire |
353.13 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-(2,4-dinitrophenyl)hydrazine |
InChI |
InChI=1S/C12H9BrN4O4/c13-8-1-3-9(4-2-8)14-15-11-6-5-10(16(18)19)7-12(11)17(20)21/h1-7,14-15H |
Clé InChI |
QMZYFGSLMOIFHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)



![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)


![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)


![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
